Bis-Propargyl-PEG18

描述

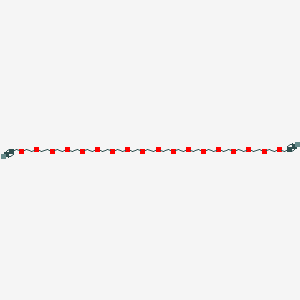

Bis-Propargyl-PEG18 is a polyethylene glycol (PEG)-based compound functionalized with two terminal propargyl groups (-C≡CH). Its structure consists of an 18-unit PEG chain flanked by reactive alkyne moieties, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This bifunctional reactivity allows this compound to serve as a versatile linker for conjugating biomolecules, nanoparticles, or polymers in drug delivery systems, bioconjugation, and materials science . The extended PEG18 chain (~18 ethylene oxide units) provides hydrophilicity, solubility, and reduced steric hindrance, making it suitable for applications requiring precise spatial control . Commercial suppliers like Xi’an Ruixi Biological Tech and CNReagent list its CAS number as 124238-56-8 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Propargyl-PEG18 typically involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using column chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

化学反应分析

Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl groups in Bis-Propargyl-PEG18 undergo CuAAC with azide-bearing molecules to form stable 1,4-disubstituted triazole linkages. This reaction is pivotal in bioconjugation and materials science due to its high efficiency and biocompatibility .

Reaction Mechanism

- Catalyst : Copper(I) (e.g., CuSO₄ with sodium ascorbate).

- Conditions : Ambient temperature, aqueous or mixed aqueous-organic solvents (e.g., THF/H₂O).

- Outcome : Two triazole rings form at both ends of the PEG18 chain, enabling crosslinking or linear conjugation .

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | 1–24 hours | |

| Yield | >90% (typical for CuAAC) | |

| Solubility Advantage | PEG spacer enhances aqueous solubility |

Secondary Reactions and Modifications

While CuAAC is primary, other reactions are theoretically feasible:

Thiol-Yne Chemistry

Propargyl groups can react with thiols (-SH) under UV light or radical initiators, forming thioether bonds. This is less common for this compound but offers an alternative for metal-free conjugation .

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalysts | UV light, AIBN | |

| Selectivity | Less selective than CuAAC |

Coordination with Metal Catalysts

Propargyl groups may participate in Sonogashira coupling or alkyne metathesis, though no direct studies on this compound exist .

Structural and Solubility Effects

The PEG18 chain (18 ethylene oxide units) critically influences reactivity:

- Solubility : Enables reactions in aqueous media, unlike hydrophobic alkynes .

- Steric Effects : The 3.5 nm PEG spacer minimizes steric hindrance between conjugated molecules .

| Property | Value/Detail | Source |

|---|---|---|

| PEG Length | ~3.5 nm (18 ethylene oxide units) | |

| Molecular Weight | 843 g/mol | |

| Purity | 95–98% |

Stability and Storage

- Storage : -20°C to prevent oxidation of propargyl groups .

- Shelf Life : >12 months when stored anhydrous .

Comparative Analysis with Similar Linkers

科学研究应用

Click Chemistry

Overview:

Bis-Propargyl-PEG18 is primarily utilized in click chemistry, a powerful tool for creating stable covalent bonds between biomolecules. The propargyl groups react with azide-bearing compounds under copper-catalyzed conditions to form stable triazole linkages.

Applications:

- Bioconjugation: The compound facilitates the attachment of various biomolecules, such as proteins, peptides, and nucleic acids, enhancing their stability and functionality.

- Targeted Therapeutics: By conjugating therapeutic agents with targeting ligands through click chemistry, this compound enables the development of targeted drug delivery systems that improve treatment specificity and efficacy.

Case Study:

A study demonstrated the use of this compound for synthesizing targeted drug delivery systems that encapsulate chemotherapeutic agents for cancer treatment. The incorporation of targeting ligands significantly increased the accumulation of drugs in tumor tissues while minimizing systemic toxicity .

Overview:

The compound's ability to form stable triazole linkages makes it valuable in biochemical research for studying protein interactions and cellular processes.

Applications:

- Protein Labeling: this compound can be used to label proteins for visualization in biological studies.

- Cellular Interaction Studies: It aids in understanding how drugs interact with cellular components, which is crucial for drug development.

Case Study:

Research involving this compound showed its effectiveness in linking therapeutic agents to antibodies, resulting in enhanced targeting capabilities against specific cancer cell lines. This study highlighted the compound's potential in developing more effective cancer therapies .

Industrial Applications

Overview:

Beyond academic research, this compound finds applications in industrial settings for the synthesis of advanced materials.

Applications:

- Polymer Synthesis: It is utilized in creating novel polymers with tailored properties for various applications, including coatings and biomedical devices.

- Material Science: The compound's unique chemical properties enable the development of materials with specific mechanical and thermal characteristics.

作用机制

The mechanism of action of Bis-Propargyl-PEG18 primarily involves its ability to form stable triazole linkages through Click Chemistry. The propargyl groups react with azides in the presence of a copper catalyst to form triazole rings, which are highly stable and resistant to hydrolysis . This property makes it an excellent linker for various applications in chemistry and biology .

相似化合物的比较

Bis-Propargyl-PEG18 is part of a broader family of propargyl-functionalized PEG derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on PEG chain length, reactivity, and applications.

Table 1: Structural and Functional Comparison of Bis-Propargyl-PEG Derivatives

*Molecular weights calculated based on PEG unit mass (44 g/mol per unit) + propargyl groups (39 g/mol each).

Key Observations

PEG Chain Length and Solubility :

- Longer chains (e.g., PEG18) improve solubility in aqueous systems and reduce aggregation in bioconjugates compared to shorter analogs like PEG8 or PEG10 .

- Shorter chains (e.g., PEG8) are preferred in PROTACs to minimize steric interference during ternary complex formation .

Functional Groups: this compound’s dual alkyne groups enable crosslinking or multi-step conjugation, unlike mono-propargyl derivatives (e.g., Propargyl-PEG6-alcohol) . Compounds like Propargyl-PEG9-azide combine azide and alkyne termini for orthogonal click reactions, offering modularity absent in bis-propargyl analogs .

Applications: this compound: Ideal for drug-delivery systems requiring prolonged circulation (due to PEG’s stealth properties) and controlled release via click chemistry . Bis-Propargyl-PEG8: Used in PROTACs to tether E3 ligase ligands to target protein binders, leveraging its compact size for efficient proteasome recruitment . Propargyl-PEG6-alcohol: Applied in surface functionalization of nanoparticles, where terminal hydroxyl groups facilitate further derivatization .

Table 2: Commercial Availability and Suppliers

| Compound Name | Supplier | Purity | Reference |

|---|---|---|---|

| This compound | Xi’an Ruixi Biological Tech | >95% | |

| Bis-Propargyl-PEG10 | CNReagent | >98% | |

| Bis-Propargyl-PEG8 | Broadpharm | >95% |

Research Findings and Limitations

- Synthetic Challenges : Bis-propargyl PEGs require precise control over stoichiometry to avoid side reactions during propargyl group installation .

- Thermal Stability : Propargyl groups degrade above 60°C, limiting high-temperature applications .

- Data Gaps : Molecular weights and reaction kinetics for bis-propargyl PEGs are often inferred rather than experimentally validated in public literature .

生物活性

Bis-Propargyl-PEG18 is a specialized polyethylene glycol (PEG) derivative featuring two propargyl groups. This compound is increasingly recognized in medicinal chemistry for its potential applications in drug delivery systems and bioconjugation techniques. Its unique structure facilitates click chemistry reactions, making it a valuable tool in the synthesis of various bioconjugates and PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where PEG denotes polyethylene glycol, and propargyl refers to the alkyne functional groups at both ends of the PEG chain. The presence of these propargyl groups allows for efficient bioconjugation through click chemistry, particularly with azide-containing compounds.

- Click Chemistry : The terminal alkyne groups react with azides to form stable triazoles, a reaction known for its efficiency and specificity. This reaction is crucial for creating stable bioconjugates without significant side products .

- Drug Delivery : The PEG component enhances solubility and biocompatibility, making this compound suitable for drug delivery systems. Its ability to form conjugates with therapeutic agents can improve pharmacokinetics and target specificity .

- Targeted Protein Degradation : As part of PROTAC technology, this compound can facilitate the targeted degradation of specific proteins within cells. This is particularly relevant in cancer therapies where the elimination of oncogenic proteins is desired .

Biological Activity

The biological activity of this compound has been assessed through various studies, focusing on its effects on enzyme inhibition and cellular interactions.

Enzyme Inhibition Studies

Research has demonstrated that propargyl derivatives exhibit inhibitory effects on various enzymes, including cholinesterases. For instance, compounds with propargyl moieties have shown significant inhibition against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying IC50 values:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Propargyltacrine | AChE | 21 |

| Compound 20 | BChE | 78 |

| Compound 21 | AChE/BChE | 95/93 |

These findings suggest that modifications in the propargyl group can enhance enzyme inhibitory activity, which is critical in developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

- Synthesis of PROTACs : A study utilized this compound as a linker in the development of PROTACs aimed at degrading specific oncogenic proteins. The resulting compounds exhibited improved efficacy in cellular assays compared to traditional inhibitors .

- Antimicrobial Applications : In another investigation, Bis-Propargyl-PEG2 (a related compound) was employed to synthesize dimers that showed activity against vancomycin-resistant Enterococcus faecalis. This highlights the versatility of PEG-based linkers in creating effective antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Bis-Propargyl-PEG18, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves controlled anionic ring-opening polymerization of ethylene oxide, followed by propargylation of terminal hydroxyl groups. Key steps include maintaining anhydrous conditions, inert atmosphere (e.g., nitrogen), and precise stoichiometric ratios of reagents. To ensure reproducibility, document reaction parameters (temperature, time, catalyst concentration) and validate purity via H NMR and MALDI-TOF mass spectrometry. Adhere to NIH guidelines for reporting experimental conditions, including raw spectral data and batch-specific deviations .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR confirms propargyl end-group integrity (δ 2.2–2.5 ppm for ≡C-H protons) and PEG backbone repeat units.

- Mass Spectrometry (MALDI-TOF) : Validates molecular weight distribution and detects side products (e.g., incomplete propargylation).

- HPLC-SEC : Assesses polydispersity index (PDI < 1.1 indicates high purity).

Cross-validate results using at least two complementary techniques to minimize instrumental bias .

Q. How can researchers optimize solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer : Solubility depends on PEG chain length and solvent polarity. For aqueous solutions, use deionized water with 0.01% sodium azide to prevent microbial growth. For organic solvents (e.g., DCM, THF), ensure dryness to avoid hydrolysis. Stability studies should include accelerated degradation tests (40°C, 75% humidity) monitored by UV-Vis spectroscopy and GPC. Report solvent purity and storage conditions explicitly to enable replication .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics for this compound-based click chemistry?

- Methodological Answer : Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates may arise from catalyst loading, oxygen inhibition, or PEG chain steric effects. Design a factorial experiment varying CuSO/sodium ascorbate ratios, degassing methods (e.g., freeze-pump-thaw vs. inert gas purging), and PEG18 chain conformations (e.g., via MD simulations). Use stopped-flow kinetics and Arrhenius plots to isolate rate-limiting steps. Triangulate data with independent techniques (e.g., FTIR for real-time alkyne consumption) .

Q. How can computational modeling elucidate the structure-function relationship of this compound in drug delivery systems?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study PEG18 chain flexibility and propargyl group accessibility in aqueous environments. Parameterize force fields using experimental data (e.g., radius of gyration from DLS). Validate models by correlating simulation-derived logP values with experimental partitioning in octanol-water systems. Combine with QSAR to predict cytotoxicity or encapsulation efficiency .

Q. What methodologies address batch-to-batch variability in this compound cross-linking efficiency?

- Methodological Answer : Variability often stems from residual moisture or trace metals. Implement QC protocols:

- Karl Fischer titration for moisture content (<50 ppm).

- ICP-MS for metal contaminants (e.g., Cu, Fe < 1 ppb).

- Functional group quantification via UV-Vis after derivatization with azide-fluorophore probes.

Use statistical process control (SPC) charts to monitor critical parameters across batches .

Q. How should researchers design experiments to investigate unintended side reactions during this compound functionalization?

- Methodological Answer : Use high-resolution LC-MS to identify side products (e.g., diyne formation from Glaser coupling). Design negative controls without catalysts to distinguish thermal vs. catalytic pathways. For time-resolved analysis, employ in-situ Raman spectroscopy to track alkyne consumption and intermediate formation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC values. Account for PEG-mediated assay interference (e.g., MTT reduction artifacts) by including PEG-only controls. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How can researchers validate the biological activity of this compound conjugates while minimizing false positives?

- Methodological Answer : Implement orthogonal assays:

- SPR or ITC for binding affinity.

- Flow cytometry for cellular uptake efficiency.

- In vivo imaging (e.g., fluorescence/PET) for biodistribution.

Include competition experiments with free ligands to confirm specificity. Pre-register analysis pipelines to avoid data dredging .

Q. Ethical & Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

- Methodological Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies. Disclose:

- Synthetic protocols (CAS numbers, equipment models).

- Raw characterization data (e.g., NMR integration values).

- Environmental conditions (humidity, lighting) during biological assays.

Archive datasets in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYDCCREWNLTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。